molecular formula C6H5N5O2 B13109110 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 22051-73-6

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No.: B13109110
CAS No.: 22051-73-6
M. Wt: 179.14 g/mol
InChI Key: MONINIZFVDTDCO-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that contains both pyrazine and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its specific combination of pyrazine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

22051-73-6

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

InChI

InChI=1S/C6H5N5O2/c7-2-1-8-3-4(9-2)6(13)11-10-5(3)12/h1H,(H2,7,9)(H,10,12)(H,11,13)

InChI Key

MONINIZFVDTDCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C(=O)NNC2=O)N

Origin of Product

United States

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